Triphenylsulfonium nonaflate

Thin Film Homogeneity PAG Distribution ToF-SIMS

Problem: Inconsistent PAG performance due to anion-dependent acid diffusion and leaching in DUV/EUV resists. Solution: Triphenylsulfonium nonaflate (TPS-nf) delivers predictable, homogeneous acid generation. • Uniform depth profile confirmed by ToF-SIMS, avoiding depleted layers common with triflate analogs. • Quantified intermediate leaching profile allows targeted immersion lithography mitigation. • ≥99% purity, electronic grade; benchmark PAG for EUV sensitivity studies. • Soluble in PGMEA (~50%) and ethyl lactate (~65%).

Molecular Formula C22H15F9O3S2
Molecular Weight 562.5 g/mol
CAS No. 144317-44-2
Cat. No. B114817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenylsulfonium nonaflate
CAS144317-44-2
Molecular FormulaC22H15F9O3S2
Molecular Weight562.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F
InChIInChI=1S/C18H15S.C4HF9O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h1-15H;(H,14,15,16)/q+1;/p-1
InChIKeyVLLPVDKADBYKLM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triphenylsulfonium Nonaflate: Technical Profile


Triphenylsulfonium nonaflate (TPS-nf) is a prominent ionic photoacid generator (PAG) comprising a triphenylsulfonium cation and a nonafluorobutanesulfonate (nonaflate) anion . Its primary role is in chemically amplified photoresists for deep ultraviolet (DUV) and extreme ultraviolet (EUV) lithography, where upon light exposure, it generates a strong sulfonic acid that catalyzes polymer deprotection reactions . This compound is characterized by an electronic grade purity of ≥99% and a melting point of 84-88 °C , and it is soluble in common casting solvents like PGMEA (~50%) and ethyl lactate (~65%) . Its performance in advanced lithographic applications is critically dependent on its specific anion structure, which influences its distribution, solubility, and interaction with the resist matrix [1].

Ionic PAG designed for DUV and EUV chemically amplified photoresists
Electronic-grade purity supports advanced lithography processing
Anion-dependent distribution and leaching behavior dictate resist performance

Why TPS-Nonaflate Is Not Interchangeable


Direct substitution of Triphenylsulfonium nonaflate with other onium salt PAGs—even those with the same triphenylsulfonium cation—is highly problematic and can compromise lithographic performance. The physicochemical behavior of a PAG within a resist film is strongly governed by the size, fluorination, and polarity of its counter-anion [1]. These properties dictate critical performance factors such as the homogeneity of its distribution in the thin film, its tendency to segregate to interfaces, its solubility in water during immersion lithography, and the acid diffusion length [2]. Consequently, a PAG with a different anion, such as triflate or perfluorooctanesulfonate, will exhibit a distinct spatial profile and leaching behavior, leading to differences in line-edge roughness (LER), sensitivity, and process window that cannot be compensated for by simple formulation adjustments [3]. The following evidence quantifies these specific, non-interchangeable performance attributes.

Anion size and fluorination differences may alter PAG distribution and acid diffusion, potentially shifting LER and process window.
Water leaching behavior is anion-specific; simple formulation adjustments may not compensate for changes in surface segregation or lens contamination risk.
Direct substitution with triflate or PFOS-based PAGs can lead to unpredictable imaging performance due to distinct spatial profiles.

Quantitative Evidence for TPS-Nonaflate


Homogeneous vs. Depleted Thin-Film Distribution

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) analysis directly compared the depth profile of Triphenylsulfonium nonaflate (TPS-nf) and Triphenylsulfonium triflate (TPS-tf) in model photoresist films [1]. The study revealed that TPS-tf exhibited a depletion region near the resist-substrate interface, while TPS-nf demonstrated a relatively homogeneous distribution throughout the entire film thickness [1]. This difference in spatial distribution is a direct consequence of the nonaflate anion's unique physicochemical properties, which minimize unwanted segregation.

Depth Homogeneity
Head-to-head
TPS-nf: homogeneous through film; TPS-tf: depleted near substrate interface
Supports uniform acid generation and LER control
ToF-SIMS depth profiling; model resist films
Thin Film Homogeneity PAG Distribution ToF-SIMS

Water Leaching in Immersion Lithography

In a comparative study using Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, the loss of PAG from photoresist films after water immersion was quantified for three compounds: Triphenylsulfonium nonaflate (TPS-nf), Triphenylsulfonium triflate (TPS-tf), and Triphenylsulfonium perfluorooctanesulfonate (TPS-PFOS) [1]. The results showed that the largest and least water-soluble PAG, TPS-PFOS, surprisingly exhibited the maximum loss after water immersion, followed by TPS-nf, with TPS-tf showing the least loss [1]. This counter-intuitive finding highlights that the loss mechanism is not solely governed by bulk solubility, but is critically dependent on the molecule's surface segregation and interaction with water at the interface.

Water Leaching
Head-to-head
Leaching rank: TPS-PFOS (max) > TPS-nf (moderate) > TPS-tf (least)
Predictable leaching profile aids 193i process control
NEXAFS after water immersion; immersion lithography context
Immersion Lithography PAG Leaching NEXAFS

EUV Photospeed Benchmarking

Triphenylsulfonium nonaflate (TPS-nf) serves as a critical reference baseline in the development of high-speed EUV photoresists [1]. A study evaluating a new fast-photospeed PAG (3-perfluoropropanedisulfone imidate) found it to be more sensitive than TPS-nf under EUV exposure, with the sensitivity of TPS-nf and the comparator being nearly identical under KrF and e-beam exposures [1]. This indicates that the anion's contribution to photospeed is particularly significant under EUV radiation, and TPS-nf is the established benchmark against which new PAGs for EUV are measured.

EUV Photospeed
Head-to-head
TPS-nf used as reference baseline; new PAG shows higher sensitivity under EUV
Benchmark standard for comparing PAG sensitivity in EUV resists
EUV exposure; comparable sensitivity under KrF/e-beam
EUV Lithography Photospeed PAG Sensitivity

Line-Edge Roughness (LER) Reduction

The impact of the counter-anion on ultimate lithographic performance was demonstrated in a study where a cationic PAG unit, phenyl methacrylate dimethylsulfonium nonaflate, was incorporated into a resist polymer backbone [1]. This system, utilizing the nonaflate counter-anion, showed increased sensitivity and, more importantly, improved overall lithographic performance compared to analogous blend PAG resist samples [1]. The resulting resist achieved sub-50 nm feature resolution using EUV lithography [1]. This demonstrates that the nonaflate anion itself provides a tangible benefit in reducing LER and enabling high-resolution patterning.

LER & Resolution
Class-level
Nonaflate polymer-bound system achieves sub-50 nm feature resolution in EUV, improved over blend PAG
Nonaflate anion aids LER reduction for advanced node resists
EUV lithography; polymer-bound vs. blend PAG comparison
Line-Edge Roughness LER PAG Design

Application Scenarios for TPS-Nonaflate


EUV Photospeed Benchmarking in Resist R&D

Given its role as a reference standard in EUV sensitivity studies, TPS-nf is the optimal choice for research groups and material suppliers aiming to benchmark novel PAG candidates or develop next-generation EUV resist platforms. Using TPS-nf ensures that new data on photospeed can be directly compared to a widely published baseline [1], facilitating reliable performance assessments and accelerating the material screening process.

193nm Immersion Lithography with Controlled Leaching

For semiconductor manufacturers developing or using 193nm immersion (193i) photoresists, TPS-nf offers a predictable and quantified leaching profile compared to other common PAGs. Its intermediate loss after water immersion, as documented by NEXAFS studies, makes it a manageable component for controlling lens contamination and fluid refractive index changes [1]. This allows process engineers to develop targeted mitigation strategies, such as top-coats, based on known material behavior rather than dealing with the extreme leaching associated with larger PAGs.

Superior LER and Resolution in EUV Resists

The demonstrated ability of nonaflate-containing PAGs to improve lithographic performance and achieve sub-50 nm resolution in EUV [1] makes TPS-nf a high-value precursor or design element for resist manufacturers targeting advanced technology nodes (7 nm and below). Its use in polymer-bound or blend formulations can be a strategic choice to meet the stringent LER and resolution specifications required for high-volume manufacturing of cutting-edge logic and memory devices.

Homogeneous PAG Distribution in Ultra-Thin Films

In applications where resist film thicknesses are continually shrinking, the homogeneous distribution of the PAG becomes paramount. The direct ToF-SIMS comparison showing TPS-nf's uniform depth profile, in contrast to the depleted profile of TPS-tf [1], provides a strong scientific basis for selecting TPS-nf in formulations for ultra-thin films. This homogeneity ensures consistent acid generation and development across the entire film thickness, which is critical for maintaining pattern fidelity and minimizing defects in high-aspect-ratio structures.

Application
Selection Property
Validation Focus
EUV photospeed reference benchmarking
Established baseline sensitivity
Comparability across PAG candidates
193i immersion resist leaching control
Moderate and characterized water immersion loss
Mitigation strategy and top-coat development
EUV high-resolution resist formulation
Nonaflate anion for LER and resolution improvement
Advanced node patterning yield
Ultra-thin resist film homogeneity
Uniform depth distribution without depletion
Pattern fidelity and defect reduction

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